molecular formula C5H8ClNO3S B2808486 1-Acetylazetidine-3-sulfonyl chloride CAS No. 2503207-33-6

1-Acetylazetidine-3-sulfonyl chloride

Cat. No.: B2808486
CAS No.: 2503207-33-6
M. Wt: 197.63
InChI Key: ZOGWSVDSTCQCKX-UHFFFAOYSA-N
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Description

1-Acetylazetidine-3-sulfonyl chloride is a specialized organic compound featuring a four-membered azetidine ring substituted with an acetyl group at the 1-position and a sulfonyl chloride group at the 3-position. The sulfonyl chloride moiety renders it highly reactive, particularly in nucleophilic substitution reactions, making it valuable for synthesizing sulfonamides or sulfonate esters. Its strained azetidine ring may enhance reactivity compared to larger heterocycles, while the acetyl group could modulate electronic and steric properties.

Properties

IUPAC Name

1-acetylazetidine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3S/c1-4(8)7-2-5(3-7)11(6,9)10/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGWSVDSTCQCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylazetidine-3-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1-acetylazetidine with chlorosulfonic acid under controlled conditions . This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity . The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylazetidine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .

Scientific Research Applications

1-Acetylazetidine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is employed in the development of biologically active molecules and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-acetylazetidine-3-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Analogues

Azetidine Derivatives
  • 3-Methanesulfonylazetidine hydrochloride (CAS 1400764-60-4): Molecular Formula: C₄H₁₀ClNO₂S . Key Features: Contains a methanesulfonyl group and a hydrochloride salt. The absence of a sulfonyl chloride reduces electrophilicity compared to 1-acetylazetidine-3-sulfonyl chloride. The hydrochloride salt enhances solubility in polar solvents. Applications: Likely used in pharmaceutical intermediates due to the azetidine scaffold, which is prized for conformational rigidity .
  • 1-Ethyl-3-methylimidazolium chloride (CAS 65039-09-0): Molecular Formula: C₆H₁₁ClN₂ . Key Features: An ionic liquid with an imidazolium core. Applications: Used as a solvent or catalyst in green chemistry, diverging from sulfonyl chlorides’ role in synthesis .
Sulfonyl Chlorides
  • Trifluoromethanesulfonyl chloride (CAS N/A):
    • Molecular Formula : CF₃SO₂Cl .
    • Key Features : The trifluoromethyl group strongly withdraws electrons, increasing the sulfonyl chloride’s electrophilicity. Boiling point: 29–32°C; density: 1.583 g/mL .
    • Applications : Widely used in forming triflates, which are superior leaving groups in organic synthesis.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications
This compound* C₅H₈ClNO₃S ~197.64 Acetyl, sulfonyl chloride High (strained ring + electrophilic Cl) Pharma intermediates, sulfonylation
3-Methanesulfonylazetidine hydrochloride C₄H₁₀ClNO₂S 171.64 Methanesulfonyl, hydrochloride Moderate (stable sulfonate) Drug discovery
Trifluoromethanesulfonyl chloride CF₃SO₂Cl 168.52 Trifluoromethyl, sulfonyl chloride Very high (electron-deficient Cl) Triflates, catalysis
1-Ethyl-3-methylimidazolium chloride C₆H₁₁ClN₂ 146.62 Imidazolium, chloride Low (ionic character) Solvents, electrolytes

*Theoretical values inferred from structural analogs.

Reactivity and Stability Insights

  • Electrophilicity : Trifluoromethanesulfonyl chloride > this compound > 3-Methanesulfonylazetidine hydrochloride. The electron-withdrawing trifluoromethyl group in the former amplifies electrophilicity, whereas the hydrochloride salt in the latter stabilizes the molecule .
  • Solubility : Ionic liquids like 1-ethyl-3-methylimidazolium chloride exhibit high polarity, contrasting with sulfonyl chlorides’ preference for aprotic solvents .

Biological Activity

1-Acetylazetidine-3-sulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique azetidine ring structure combined with a sulfonyl chloride functional group. This combination is believed to contribute to its reactivity and interaction with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C₅H₈ClN₃O₂S
Molecular Weight 195.65 g/mol
Solubility Soluble in organic solvents, limited solubility in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl chloride group can act as an electrophile, engaging in nucleophilic substitution reactions with amino acids in proteins, which may lead to alterations in protein function.

Key Mechanisms Include:

  • Protein Modification : The sulfonyl chloride moiety can modify cysteine residues in proteins, potentially altering their structure and function.
  • Inhibition of Enzymatic Activity : By binding to active sites or allosteric sites on enzymes, this compound may inhibit their activity, leading to downstream effects on metabolic pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further development as an antibacterial agent.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Some studies have indicated that modifications of azetidine derivatives can lead to cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Protein Interactions :
    • A study investigated the interactions between azetidine derivatives and key proteins involved in inflammation and cancer pathways. Results showed that certain derivatives could inhibit protein-protein interactions critical for disease progression .
  • Antimicrobial Testing :
    • In vitro tests demonstrated that azetidine-based compounds exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .
  • Cytotoxicity Assays :
    • Research on related sulfonamide compounds indicated that they could induce apoptosis in cancer cells via activation of caspase pathways. This suggests a similar potential for this compound .

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